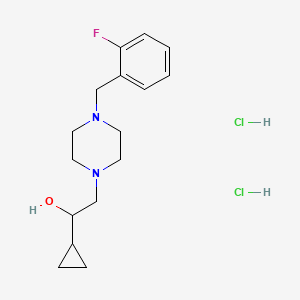

1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

CAS No.: 1421529-59-0

Cat. No.: VC4138581

Molecular Formula: C16H25Cl2FN2O

Molecular Weight: 351.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421529-59-0 |

|---|---|

| Molecular Formula | C16H25Cl2FN2O |

| Molecular Weight | 351.29 |

| IUPAC Name | 1-cyclopropyl-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |

| Standard InChI | InChI=1S/C16H23FN2O.2ClH/c17-15-4-2-1-3-14(15)11-18-7-9-19(10-8-18)12-16(20)13-5-6-13;;/h1-4,13,16,20H,5-12H2;2*1H |

| Standard InChI Key | LLBCXNJSPDBVJQ-UHFFFAOYSA-N |

| SMILES | C1CC1C(CN2CCN(CC2)CC3=CC=CC=C3F)O.Cl.Cl |

Introduction

Structural Features:

-

The compound contains:

-

A cyclopropyl group attached to an ethanol backbone.

-

A piperazine ring substituted with a 2-fluorobenzyl moiety.

-

The dihydrochloride salt form enhances solubility and stability for biological applications.

-

Synthesis

The synthesis of 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride typically involves multi-step organic reactions. Key steps include:

-

Formation of the Piperazine Derivative:

-

A piperazine derivative is functionalized with a 2-fluorobenzyl group through alkylation reactions using reagents like benzyl halides under basic conditions.

-

-

Incorporation of the Cyclopropyl-Ethanol Moiety:

-

The cyclopropyl group is introduced via cyclopropanation reactions, often involving diazo compounds or cyclopropane precursors.

-

-

Salt Formation:

-

The free base is converted into its dihydrochloride form by treatment with hydrochloric acid to enhance water solubility.

-

Example Reaction Scheme:

Research Findings and Data

While specific research on this compound is sparse, related derivatives provide insights into its potential:

Table: Comparison of Related Piperazine Derivatives

| Compound | Target Activity | IC50/EC50 Values |

|---|---|---|

| Fluorinated Piperazines | CNS Receptor Modulation | IC50: ~10–50 μM |

| Cyclopropane-containing Compounds | Antiviral/Antimicrobial | EC50: ~20–100 μM |

| Benzyl-substituted Piperazines | Broad-spectrum Antimicrobial | MIC: ~5–25 μg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume